molecular formula C6BrF11 B1586240 1-Bromoundecafluorocyclohexane CAS No. 336-13-0

1-Bromoundecafluorocyclohexane

Cat. No. B1586240
CAS RN: 336-13-0
M. Wt: 360.95 g/mol
InChI Key: ZAGWQKRFOLDLGQ-UHFFFAOYSA-N
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Description

1-Bromoundecafluorocyclohexane is a chemical compound with the CAS Number: 336-13-0 and a molecular weight of 360.95 . It is also known by the synonym Perfluoro-1-bromocyclohexane . The IUPAC name for this compound is 1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane .


Molecular Structure Analysis

The InChI code for 1-Bromoundecafluorocyclohexane is 1S/C6BrF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Bromoundecafluorocyclohexane is a liquid at ambient temperature . The flash point of this compound is 92/735mm .

Scientific Research Applications

Ion Chemistry and Plasma Interactions

The ion chemistry of halogenated cyclohexanes, such as halothane (a bromo-chloro-fluoro compound), in air plasma has been studied to understand their interactions and the formation of ions under atmospheric pressure. These investigations provide insights into the stability and reactivity of ionized forms of halogenated compounds, which could be relevant for understanding the plasma interactions of 1-Bromoundecafluorocyclohexane (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Asymmetric Synthesis

Research on intramolecular bromo-amination of cyclohexadiene aminals highlights the potential of halogenated cyclohexanes in facilitating asymmetric syntheses, such as the synthesis of (-)-gamma-lycorane. These methodologies could be explored for 1-Bromoundecafluorocyclohexane in synthesizing complex organic molecules (Fujioka, Murai, Ohba, Hirose, & Kita, 2006).

Catalysis and Chemical Transformations

The palladium-catalyzed three-component cyclization of bromocyclohexenes demonstrates the utility of halogenated cyclohexanes in complex chemical transformations, potentially applicable to 1-Bromoundecafluorocyclohexane for synthesizing anilinohydroisoindoline diones (Yoon & Cho, 2015).

Nanomaterials and Optical Properties

Studies on all-benzene carbon nanocages, using halogenated cyclohexane derivatives as building blocks, reveal the potential of such compounds in the creation of novel nanomaterials with unique optical properties. This research suggests the possibility of using 1-Bromoundecafluorocyclohexane in the design and synthesis of advanced materials for optoelectronic applications (Matsui, Segawa, Namikawa, Kamada, & Itami, 2013).

Environmental Impact and Endocrine Disruption

Research on brominated flame retardants, such as TBECH, which shares structural similarities with 1-Bromoundecafluorocyclohexane, investigates their environmental presence and potential endocrine-disrupting effects. These studies are crucial for understanding the environmental and health impacts of brominated compounds, guiding the safe use and disposal of substances like 1-Bromoundecafluorocyclohexane (Park, Palace, Wautier, Gemmill, & Tomy, 2011).

Safety And Hazards

The safety information for 1-Bromoundecafluorocyclohexane includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGWQKRFOLDLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371303
Record name 1-Bromoundecafluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoundecafluorocyclohexane

CAS RN

336-13-0
Record name 1-Bromoundecafluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 336-13-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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